

A Theoretical and Computational Investigation of Methyl 2-amino-6-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-amino-6-methylbenzoate**

Cat. No.: **B101674**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 2-amino-6-methylbenzoate is a significant organic intermediate used in the synthesis of various pharmaceutical and chemical compounds.[1] A thorough understanding of its molecular structure, electronic properties, and spectroscopic behavior is crucial for optimizing reaction pathways and designing novel derivatives. This whitepaper provides a comprehensive overview of the theoretical and computational approaches used to characterize **Methyl 2-amino-6-methylbenzoate**. By employing Density Functional Theory (DFT), we can elucidate its geometric parameters, vibrational frequencies, electronic transitions, and reactivity descriptors. This guide serves as a foundational resource for researchers engaged in the study and application of this versatile molecule.

Molecular Properties and Structure

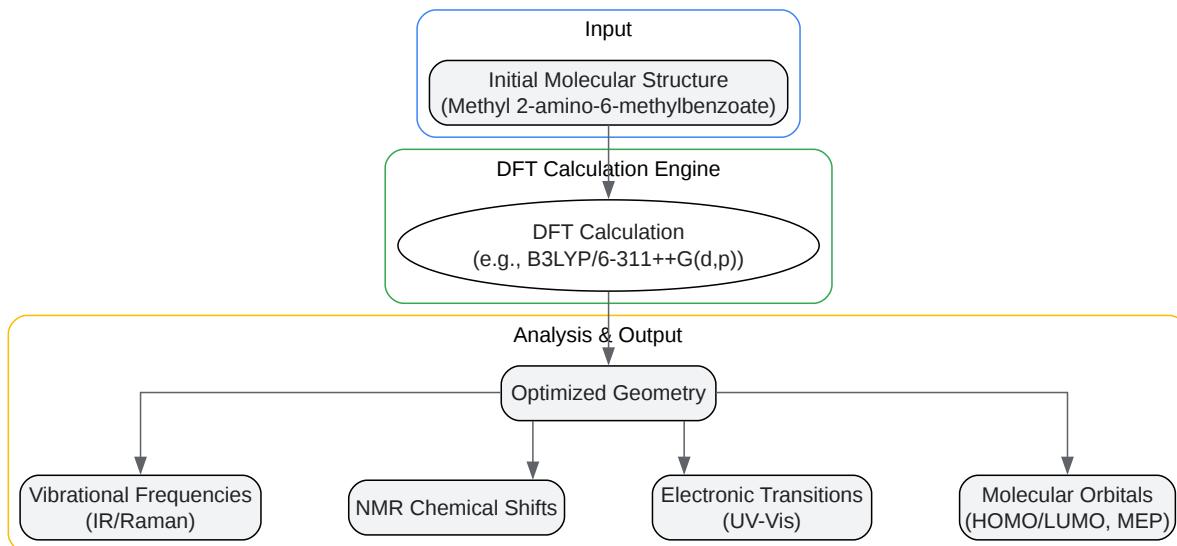
Methyl 2-amino-6-methylbenzoate, with the CAS number 18595-13-6, is a derivative of benzoic acid. Its fundamental physicochemical properties are summarized below.[2][3] The molecular structure consists of a benzene ring substituted with an amino group, a methyl group, and a methyl ester group at positions 2, 6, and 1, respectively.

Property	Value	Reference
CAS Number	18595-13-6	[2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1] [2]
Molecular Weight	165.19 g/mol	[3]
Appearance	Colorless to Yellow Solid or Liquid	[3]
Purity	≥98%	[1] [3]
Boiling Point	257.2°C at 760 mmHg	[2]
Density	1.132 g/cm ³	[2]
Flash Point	120.2°C	[2]
Storage	Inert atmosphere, room temperature, dark place	[3] [4]

Computational and Experimental Protocols

To investigate the properties of **Methyl 2-amino-6-methylbenzoate**, a combination of computational and experimental techniques is employed. The theoretical calculations provide a detailed understanding at the molecular level, which is then validated by experimental spectroscopic data.

Computational Methodology: Density Functional Theory (DFT)


DFT has become a standard method for the quantum chemical study of moderately sized organic molecules due to its balance of accuracy and computational cost.[\[5\]](#)

Protocol:

- Geometry Optimization: The molecular structure of **Methyl 2-amino-6-methylbenzoate** is first optimized to find its lowest energy conformation. This is typically performed using the

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a comprehensive basis set such as 6-311++G(d,p).[\[5\]](#)[\[6\]](#)

- Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical FT-IR and FT-Raman spectra.
- NMR and UV-Vis Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict ¹H and ¹³C NMR chemical shifts. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), providing insights into the molecule's electronic transitions.
- Molecular Orbital and Reactivity Analysis: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) surface are calculated to analyze the molecule's reactivity and interaction sites.

[Click to download full resolution via product page](#)

Caption: Computational workflow for DFT analysis.

Experimental Spectroscopic Protocols

FT-IR and FT-Raman Spectroscopy:

- FT-IR: The Fourier Transform Infrared (FTIR) spectrum is typically recorded in the 4000–400 cm^{-1} range using a KBr pellet technique.[5][7] This identifies the characteristic functional group vibrations.
- FT-Raman: The Fourier Transform Raman spectrum is recorded in the 3500–50 cm^{-1} range using a Nd:YAG laser source.[5][7] It provides complementary information to the IR spectrum, particularly for non-polar bonds.

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as CDCl_3 or DMSO-d_6 , with Tetramethylsilane (TMS) as the internal standard.[8] This provides detailed information about the carbon-hydrogen framework of the molecule.

UV-Vis Spectroscopy:

- The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or methanol) over a range of 200-800 nm to identify the electronic transitions within the molecule.

Spectroscopic Analysis

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectra of **Methyl 2-amino-6-methylbenzoate** are characterized by the modes of its functional groups. Based on studies of similar molecules like methyl benzoate and substituted aminobenzoic acids, the key vibrational assignments can be predicted.[7][9]

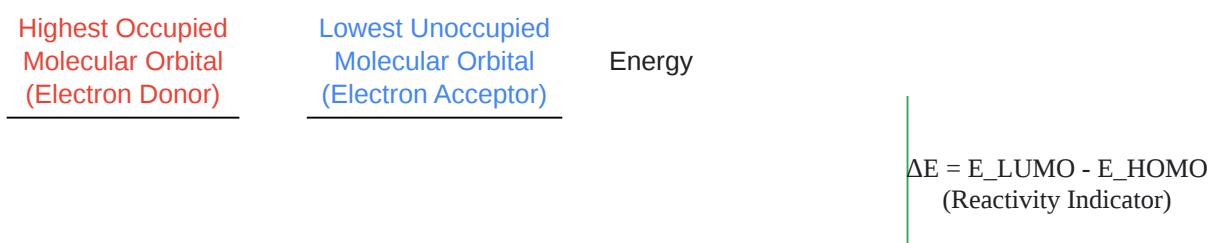
Vibrational Mode	Expected Wavenumber (cm ⁻¹) (Theoretical)	Description
N-H Asymmetric Stretch	~3500	Stretching of the amino group N-H bonds
N-H Symmetric Stretch	~3400	Stretching of the amino group N-H bonds
Aromatic C-H Stretch	3100 - 3000	Stretching of C-H bonds on the benzene ring
Aliphatic C-H Stretch	3000 - 2850	Asymmetric and symmetric stretching of methyl groups
C=O Stretch (Ester)	~1720	Stretching of the carbonyl group in the methyl ester[10]
C=C Aromatic Stretch	1620 - 1450	In-plane stretching of the benzene ring carbon-carbon bonds[10]
N-H Bending	~1600	Scissoring/bending motion of the amino group
C-O Stretch (Ester)	1300 - 1200	Stretching of the C-O single bond in the ester group[10]

NMR Spectral Analysis

The ¹H and ¹³C NMR spectra provide a map of the molecule's structure. While full spectral data is not available in the initial search, chemical shifts can be predicted based on the electronic environment of each nucleus.[8][11]

Predicted ¹H NMR Chemical Shifts:

- NH₂ Protons: A broad singlet, typically in the range of 4.0-5.0 ppm.
- Aromatic Protons: Multiplets in the range of 6.5-7.5 ppm.
- OCH₃ Protons: A singlet around 3.8-3.9 ppm.


- Ar-CH₃ Protons: A singlet around 2.3-2.5 ppm.

Predicted ¹³C NMR Chemical Shifts:

- C=O (Ester) Carbon: ~168 ppm.
- Aromatic Carbons: 110-150 ppm.
- -OCH₃ Carbon: ~52 ppm.
- Ar-CH₃ Carbon: ~20 ppm.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$) is a key indicator of molecular stability and reactivity.

[Click to download full resolution via product page](#)

Caption: Frontier Molecular Orbital energy relationship.

For **Methyl 2-amino-6-methylbenzoate**, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely centered on the electron-withdrawing methyl ester group and the ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Parameter	Description	Significance
EHOMO	Energy of the Highest Occupied Molecular Orbital	Represents the electron-donating ability of the molecule.
ELUMO	Energy of the Lowest Unoccupied Molecular Orbital	Represents the electron-accepting ability of the molecule.
ΔE (Energy Gap)	ELUMO - EHOMO	Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface.

- Red Regions (Negative Potential): Indicate areas of high electron density, corresponding to nucleophilic sites. For **Methyl 2-amino-6-methylbenzoate**, these are expected around the oxygen atoms of the ester group and the nitrogen atom of the amino group.
- Blue Regions (Positive Potential): Indicate areas of low electron density, corresponding to electrophilic sites. These are expected around the hydrogen atoms of the amino group and the methyl groups.
- Green Regions (Neutral Potential): Indicate areas of near-zero potential, typically around the carbon backbone of the benzene ring.

The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's biological activity and crystal packing.[12]

Conclusion

This technical guide outlines a comprehensive theoretical and computational framework for the study of **Methyl 2-amino-6-methylbenzoate**. Through the application of Density Functional

Theory, we can obtain detailed insights into its structural, spectroscopic, and electronic properties. The calculated data, including vibrational frequencies, NMR chemical shifts, and frontier molecular orbital energies, provide a robust foundation for understanding the molecule's behavior. This information is invaluable for researchers in medicinal chemistry and materials science, aiding in the rational design of novel compounds and the optimization of synthetic pathways involving this important chemical intermediate. The synergy between computational predictions and experimental validation is key to unlocking the full potential of **Methyl 2-amino-6-methylbenzoate** in various scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. anchor.lookchem.com [anchor.lookchem.com]
- 2. Methyl 2-amino-6-methylbenzoate | 18595-13-6 [chemnet.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 18595-13-6|Methyl 2-amino-6-methylbenzoate|BLD Pharm [bldpharm.com]
- 5. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. 2-Amino-6-methylbenzoic acid methyl ester(18595-13-6) 1H NMR [m.chemicalbook.com]
- 9. Structural sensitivity of CH vibrational band in methyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homework.study.com [homework.study.com]
- 11. METHYL 2-AMINO-5-METHYLBENZOATE(18595-16-9) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Theoretical and Computational Investigation of Methyl 2-amino-6-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101674#theoretical-and-computational-studies-of-methyl-2-amino-6-methylbenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com